

(7R)-Elisrasib solubility in DMSO and other solvents

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Compound of Interest		
Compound Name:	(7R)-Elisrasib	
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Application Notes and Protocols for (7R)- Elisrasib

Topic: (7R)-Elisrasib Solubility in DMSO and Other Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

(7R)-Elisrasib is a potent and selective covalent inhibitor of the KRAS G12C mutant protein, a key driver in several forms of cancer.[1][2] As with many small molecule inhibitors, its physicochemical properties, particularly solubility, are critical for its use in preclinical research and formulation development.[3][4] Understanding the solubility of (7R)-Elisrasib in common laboratory solvents is essential for preparing stock solutions for in vitro assays and for developing formulations for in vivo studies. These application notes provide a summary of the known solubility of (7R)-Elisrasib and detailed protocols for its determination.

Data Presentation: Solubility of (7R)-Elisrasib

The solubility of a compound is a key determinant of its biological activity and therapeutic potential. The following table summarizes the available solubility data for **(7R)-Elisrasib** in dimethyl sulfoxide (DMSO) and provides a template for recording experimentally determined values in other common solvents. KRAS G12C inhibitors are often characterized by poor aqueous solubility, which can present challenges for oral bioavailability.[3][4]



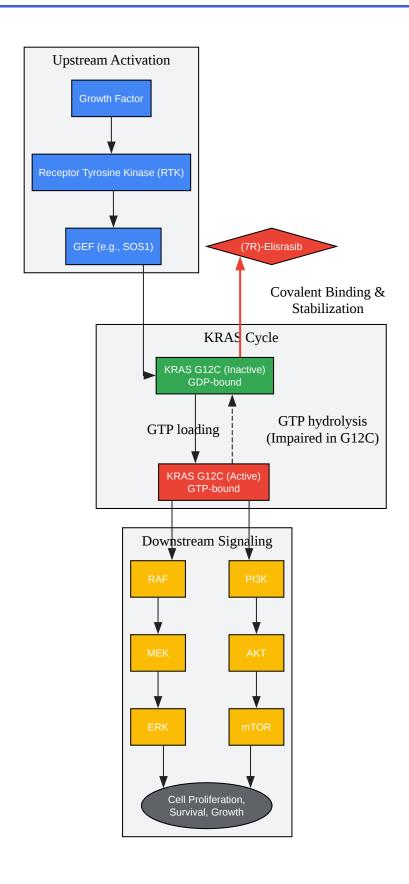
Solvent	Molar Solubility (mM)	g/L	Temperatur e (°C)	Method	Source
DMSO	10	6.797	Not Specified	Not Specified	Probechem
Ethanol	Data not available	Data not available			
Water	Data not available	Data not available	_		
PBS (pH 7.4)	Data not available	Data not available	_		

Note: The molecular weight of **(7R)-Elisrasib** is 679.66 g/mol .

Signaling Pathway of KRAS G12C and Inhibition by (7R)-Elisrasib

(7R)-Elisrasib is an orally bioavailable inhibitor that specifically targets the KRAS G12C mutation.[1][2] The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling.[5] Mutations at the G12C position result in a constitutively active protein that continuously stimulates downstream pro-proliferative and survival pathways.[5] The two primary signaling cascades activated by oncogenic KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[5][6] By covalently binding to the cysteine residue of the G12C mutant, (7R)-Elisrasib locks the protein in an inactive, GDP-bound state, thereby inhibiting these downstream signaling pathways and leading to a reduction in tumor cell proliferation and survival.[1][2]





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Caption: KRAS G12C signaling and inhibition by (7R)-Elisrasib.



Experimental Protocols

The following protocols describe standard methods for determining the solubility of **(7R)**-**Elisrasib**.

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials:

- (7R)-Elisrasib (solid powder)
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5% purity
- Ethanol, absolute
- · Deionized water
- Phosphate-buffered saline (PBS), pH 7.4
- Analytical balance
- Vortex mixer
- · Thermostatic shaker incubator
- Centrifuge
- Syringe filters (0.22 μm)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

Preparation of Supersaturated Solutions:



- Add an excess amount of (7R)-Elisrasib powder to separate vials for each solvent (DMSO, ethanol, water, PBS). The amount should be more than what is expected to dissolve.
- Add a precise volume of each solvent (e.g., 1 mL) to the respective vials.
- Seal the vials tightly to prevent solvent evaporation.

• Equilibration:

- Place the vials in a thermostatic shaker incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples at a constant speed for 24-48 hours to ensure equilibrium is reached.

Phase Separation:

- After equilibration, let the vials stand undisturbed for at least one hour to allow undissolved solid to settle.
- For complete separation, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes.

· Sample Preparation and Analysis:

- Carefully collect the supernatant without disturbing the solid pellet.
- Filter the supernatant through a 0.22 μm syringe filter to remove any remaining solid particles.
- Perform serial dilutions of the filtered supernatant with the respective solvent to bring the concentration within the linear range of the analytical method.
- Quantify the concentration of (7R)-Elisrasib in the diluted samples using a validated HPLC method with a standard calibration curve.

Calculation:



 Calculate the original concentration in the undiluted supernatant by applying the dilution factor. This value represents the solubility of (7R)-Elisrasib in the specific solvent at the tested temperature.

Protocol 2: Kinetic Aqueous Solubility Determination using DMSO Stock

This high-throughput method is useful for early-stage drug discovery to estimate aqueous solubility.

Materials:

- (7R)-Elisrasib stock solution in DMSO (e.g., 10 mM)
- Aqueous buffer (e.g., PBS, pH 7.4)
- 96-well filter plates
- 96-well collection plates
- Plate shaker
- Plate reader (UV-Vis or other suitable detection method)

Procedure:

- Compound Addition:
 - Add a small volume of the (7R)-Elisrasib DMSO stock solution (e.g., 2 μL of 10 mM) to the wells of a 96-well filter plate.
 - Add the aqueous buffer (e.g., 198 μL) to each well to achieve the desired final concentration and a low percentage of DMSO (e.g., 1%).
- Incubation:
 - Seal the plate and incubate on a plate shaker at room temperature for a defined period (e.g., 1.5-2 hours).



Filtration:

 Place the filter plate on top of a collection plate and centrifuge to filter the solutions and remove any precipitated compound.

Quantification:

 Determine the concentration of the solubilized (7R)-Elisrasib in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve prepared in the same solvent mixture (e.g., 1% DMSO in PBS).



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Caption: Workflow for Shake-Flask Solubility Determination.

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